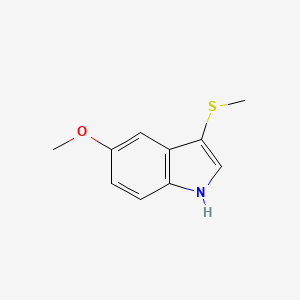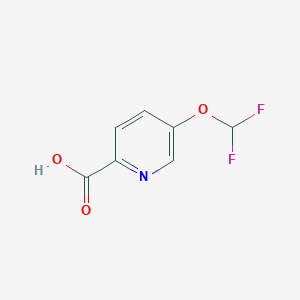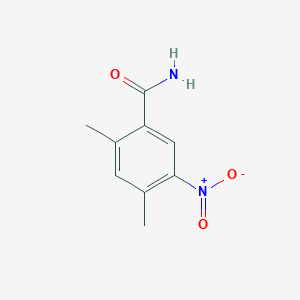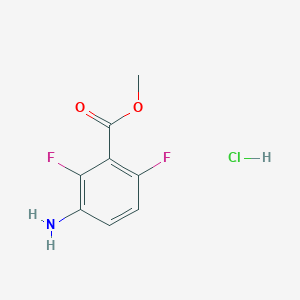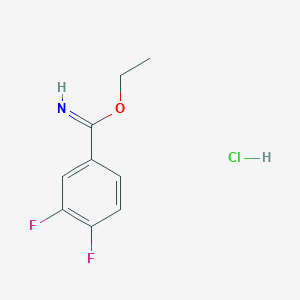![molecular formula C10H10F2O4 B1456865 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid CAS No. 776324-86-8](/img/structure/B1456865.png)
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Descripción general
Descripción
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a chemical compound with the CAS Number: 776324-86-8 . It has a molecular weight of 232.18 . The compound is stored at room temperature and has a purity of 95%. It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-(difluoromethoxy)-4-methoxyphenyl)acetic acid . The InChI code is 1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 232.18 .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology : Studies on related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), focus on their environmental impact, toxicology, and mutagenicity, indicating the importance of understanding the ecological and health-related effects of chemical compounds used in agriculture and industry (Zuanazzi et al., 2020).
Chemical Degradation and Bioremediation : Research on the degradation of acetaminophen by advanced oxidation processes showcases the exploration of chemical pathways for breaking down pollutants, highlighting the relevance of chemical research in pollution control and environmental remediation efforts (Qutob et al., 2022).
Catalysis and Chemical Synthesis : Investigations into the use of rhodium complexes in catalytic systems for oxidative functionalization of alkanes reflect the ongoing research in enhancing chemical reactions for industrial applications, suggesting potential areas of application for novel chemical compounds (Chepaikin & Borshch, 2015).
Pharmacological Properties and Applications : Studies on compounds with anti-cancer and anti-inflammatory properties, such as 4′-geranyloxyferulic acid, underscore the importance of chemical research in discovering and developing new therapeutic agents (Epifano et al., 2015).
Wastewater Treatment : Research on the treatment of wastewater produced by the pesticide industry emphasizes the need for effective methods to remove toxic substances from water, an area where novel compounds could play a role (Goodwin et al., 2018).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Propiedades
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDJCZBUQYJRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)
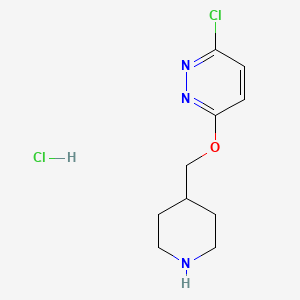
![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)
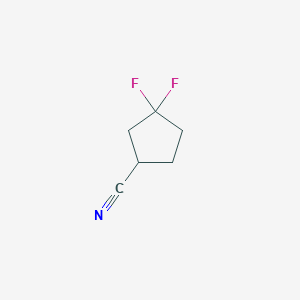
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)
